molecular formula C15H14O3S B5688061 1-methoxy-4-[(E)-2-phenylethenyl]sulfonylbenzene

1-methoxy-4-[(E)-2-phenylethenyl]sulfonylbenzene

Cat. No.: B5688061
M. Wt: 274.3 g/mol
InChI Key: NABLMQDRIBQPNC-VAWYXSNFSA-N
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Description

1-methoxy-4-[(E)-2-phenylethenyl]sulfonylbenzene is an organic compound with the molecular formula C15H14O. It is also known by other names such as p-Methoxystilbene and 4-Methoxystilbene . This compound is characterized by the presence of a methoxy group (-OCH3) and a phenylethenyl group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

1-methoxy-4-[(E)-2-phenylethenyl]sulfonylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3S/c1-18-14-7-9-15(10-8-14)19(16,17)12-11-13-5-3-2-4-6-13/h2-12H,1H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NABLMQDRIBQPNC-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)S(=O)(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methoxy-4-[(E)-2-phenylethenyl]sulfonylbenzene typically involves the following steps:

    Starting Materials: The synthesis begins with anisole (methoxybenzene) and styrene (phenylethene).

    Reaction Conditions: The reaction is carried out under conditions that promote electrophilic aromatic substitution. This involves the use of a catalyst such as aluminum chloride (AlCl3) or ferric chloride (FeCl3) to facilitate the reaction.

    Reaction Mechanism: The methoxy group on anisole activates the benzene ring towards electrophilic attack, allowing the phenylethenyl group to attach to the para position relative to the methoxy group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-methoxy-4-[(E)-2-phenylethenyl]sulfonylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) to reduce the phenylethenyl group to a phenylethyl group.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy group directs incoming electrophiles to the ortho and para positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Aluminum chloride (AlCl3), ferric chloride (FeCl3)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Phenylethyl derivatives

    Substitution: Various substituted benzene derivatives

Scientific Research Applications

1-methoxy-4-[(E)-2-phenylethenyl]sulfonylbenzene has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-methoxy-4-[(E)-2-phenylethenyl]sulfonylbenzene involves its interaction with molecular targets such as enzymes and receptors. The methoxy group and phenylethenyl group play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-methoxy-4-styrylbenzene
  • 4-Methoxy-trans-stilbene
  • trans-p-methoxystilbene
  • cis-p-methoxy stilbene

Uniqueness

1-methoxy-4-[(E)-2-phenylethenyl]sulfonylbenzene is unique due to its specific substitution pattern and the presence of both methoxy and phenylethenyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

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